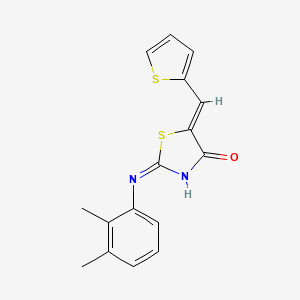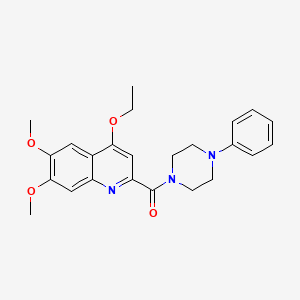
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethoxy group, two methoxy groups, and a phenylpiperazine moiety attached to a quinoline core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.
Introduction of the Ethoxy and Methoxy Groups: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached to the quinoline core through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Known for their analgesic properties.
2-(4-Phenylpiperazin-1-yl)quinoline-3-carbaldehyde: Used in the synthesis of various quinoline derivatives.
Uniqueness
4-Ethoxy-6,7-dimethoxy-2-(4-phenylpiperazine-1-carbonyl)quinoline is unique due to the combination of its functional groups, which impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C24H27N3O4 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
(4-ethoxy-6,7-dimethoxyquinolin-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H27N3O4/c1-4-31-21-16-20(25-19-15-23(30-3)22(29-2)14-18(19)21)24(28)27-12-10-26(11-13-27)17-8-6-5-7-9-17/h5-9,14-16H,4,10-13H2,1-3H3 |
Clé InChI |
RQYBGZMJNCMHAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


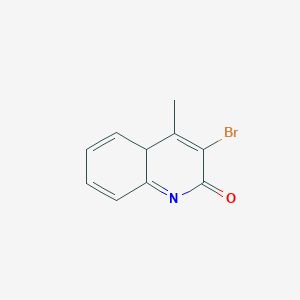

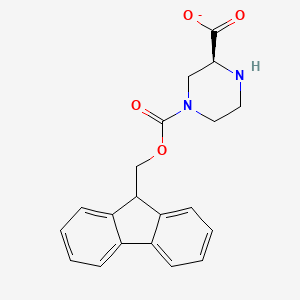
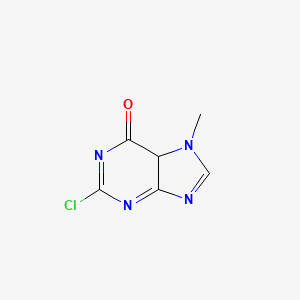
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345314.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345324.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide](/img/structure/B12345330.png)

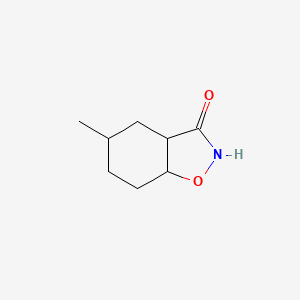
![3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12345344.png)
![6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12345349.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B12345353.png)
